molecular formula C9H10N2O4S B1631828 S-(4-Nitrophenyl)-L-cysteine CAS No. 55288-30-7

S-(4-Nitrophenyl)-L-cysteine

Cat. No. B1631828
CAS RN: 55288-30-7
M. Wt: 242.25 g/mol
InChI Key: WXMIOWSCOYJQOT-QMMMGPOBSA-N
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Description

“S-(4-Nitrophenyl)-L-cysteine” is a compound that contains an L-cysteine amino acid attached to a 4-nitrophenyl group. L-cysteine is a semi-essential amino acid, and the 4-nitrophenyl group is a nitroaromatic compound that is often used in the synthesis of various organic compounds .


Synthesis Analysis

While specific synthesis methods for “S-(4-Nitrophenyl)-L-cysteine” were not found, similar compounds have been synthesized through nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “S-(4-Nitrophenyl)-L-cysteine” would likely include the characteristic structures of both L-cysteine (an amino acid with a thiol side chain) and 4-nitrophenyl (a phenyl ring with a nitro group at the 4-position) .


Chemical Reactions Analysis

4-Nitrophenol, a compound structurally similar to a part of “S-(4-Nitrophenyl)-L-cysteine”, has been studied extensively in the context of reduction reactions .

Scientific Research Applications

Radiofluorination of Biomolecules

  • Field : Medicinal Chemistry
  • Application : 4-Nitrophenyl activated esters are used for indirect radiofluorination of biomolecules .
  • Method : The use of 4-nitrophenyl (PNP) activated esters to rapidly prepare 18 F-labelled acylation synthons in one step .
  • Results : PNP esters demonstrated superiority under direct radiofluorination conditions with favorable acylation kinetics .

Catalytic Reduction of 4-Nitrophenol

  • Field : Nanostructured Materials
  • Application : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .
  • Method : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .
  • Results : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Precursor in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : 4-(4-nitrophenyl)thiomorpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
  • Method : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
  • Results : The crystal and molecular structures of the title compound have been structurally characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .

Self-healing Mixed Matrix Membranes

  • Field : Material Science
  • Application : Self-healing mixed matrix membranes containing metal–organic frameworks .
  • Method : A simple, efficient, and scalable in situ fabrication approach was used to prepare self-healing MMMs containing Zr (IV)-based MOFs .
  • Results : The MMMs could undergo repeated self-healing with good retention of mechanical strength . In addition, the MMMs were catalytically active toward the degradation of the chemical warfare agent (CWA) simulant dimethyl-4-nitrophenyl phosphate (DMNP) with no change in activity after two damage-healing cycles .

Catalytic Reduction of 4-Nitrophenol by Nanostructured Materials

  • Field : Nanotechnology
  • Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials .
  • Method : Synthesis of various nanostructured materials and their use as catalyst for reduction of nitrophenol in presence of reducing agents .
  • Results : The reduction of 4-NP in presence of reducing agents by various NMs has been selected as model benchmark reaction to explore the catalytic activity and the properties of active nanomaterial are directly connected with parameters of these model reduction reaction .

Synthesis of 4-Thiomorpholinoaniline

  • Field : Medicinal Chemistry
  • Application : 4-(4-nitrophenyl)thiomorpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
  • Method : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
  • Results : The crystal and molecular structures of the title compound have been structurally characterized by X-ray crystallography, DFT calculations, and Hirshfeld surface analysis .

Safety And Hazards

While specific safety and hazard information for “S-(4-Nitrophenyl)-L-cysteine” is not available, related compounds such as 4-nitrophenol are considered hazardous and can cause severe eye damage and skin reactions .

properties

IUPAC Name

(2R)-2-amino-3-(4-nitrophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMIOWSCOYJQOT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-Nitrophenyl)-L-cysteine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
RK Dua, EW Taylor, RS Phillips - Journal of the American …, 1993 - ACS Publications
The design, preparation, and evaluation of S-aryl-L-cysteineS, S-dioxides, a new class of potent competitive inhibitors of kynureninase from Pseudomonas fluorescens, are described. …
Number of citations: 89 pubs.acs.org
T Yoshida, T Tabuchi, K Andoh - Drug metabolism and disposition, 1993 - ASPET
The pharmacokinetics of p-chloronitrobenzene (p-CNB) in human subjects suffering from acute poisoning was studied from the urinary excretion of p-CNB metabolites. The time course …
Number of citations: 17 dmd.aspetjournals.org
T Yoshida - Journal of Chromatography B: Biomedical Sciences …, 1993 - Elsevier
A simple, accurate and precise isocratic reversed-phase high-performance liquid chromatographic method (HPLC) using ultraviolet detection was developed for the determination of p-…
Number of citations: 19 www.sciencedirect.com
T Yoshida, T Tabuchi, K Andoh - Xenobiotica, 1992 - Taylor & Francis
1. Urinary metabolites from human subjects acutely poisoned with p-chloro-nitrobenzene (p-CNB) were identified by glc-mass spectrometry. 2. Eight substances, namely, a very large …
Number of citations: 13 www.tandfonline.com
CR Jones, O Sepai - 1999 - hero.epa.gov
Biomonitoring of Chinese workers exposed to p-chloronitrobenzene by HPLC-UV analysis of urine samples | Health & Environmental Research Online (HERO) | US EPA Jump to main …
Number of citations: 0 hero.epa.gov
C Jones, O Sepai, YY Liu, H Yan, G Sabbioni - Biomarkers, 2007 - Taylor & Francis
For workers exposed to 4-chloronitrobenzene (4CNB), the major metabolites were determined. Urine were analysed before and after acid hydrolysis to qualify the free and conjugated …
Number of citations: 12 www.tandfonline.com
T Yoshida - Drug metabolism and disposition, 1994 - Citeseer
PHARMACOKINETIC STUDY OF p-CHLORONITROBENZENE IN RAT Page 1 0090-9556/94/2202-0275$02.00/0 DRUG METABOLISM AND DIss’osrnoN Copyright © 1994 by The …
Number of citations: 12 citeseerx.ist.psu.edu
T Yoshida, K Andoh, T Tabuchi - Archives of toxicology, 1991 - Springer
Urinary metabolites in rats treated withp-chloronitrobenzene were identified by gas chromatography-mass spectrometry. A single dose of 100 mg/kg body wtp-chloronitrobenzene was …
Number of citations: 21 link.springer.com
IS Blagbrough, BW Bycroft, DC Evans… - Drug Metabolism and …, 1988 - degruyter.com
Renal CS lyase enzymes are implicated in the biotransformation of xenobiotics into potentially toxic metabolites by a deviation from the normal pathways of glutathione conjugate …
Number of citations: 2 www.degruyter.com
JI Morales, R Figueroa, M Rojas, D Millán… - Organic & …, 2018 - pubs.rsc.org
The synthesis of a series of ionic liquids using 1-butyl 3-methylimidazolium (Bmim+) as a cation and different amino acids (AA) as anions (Bmim[AA]) is described. These ILs were used …
Number of citations: 12 pubs.rsc.org

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